Lipophilicity vs. Methyl and Cyclopentyl Analogs
This evidence is based on class-level inference from in silico predictions, as no experimental data exists for this specific compound. The calculated partition coefficient (cLogP) for 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is predicted to be 2.1 ± 0.5 [1]. This value is significantly higher than that of the unsubstituted 5-methyl analog (cLogP ~0.2) [2], and moderately lower than that of the larger 5-cyclopentyl analog (cLogP ~2.6) [3]. The cyclobutylmethyl group thus offers a distinct, intermediate lipophilicity profile that is not replicated by smaller or larger cycloalkyl substituents.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.1 ± 0.5 (predicted) |
| Comparator Or Baseline | 5-Methyl-1,3,4-thiadiazol-2-amine: cLogP ~0.2 (predicted); 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: cLogP ~2.6 (predicted) |
| Quantified Difference | +1.9 vs. methyl analog; -0.5 vs. cyclopentyl analog |
| Conditions | In silico prediction via ALOGPS 2.1 / ChemAxon |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and non-specific binding; this compound occupies a unique chemical space not covered by common, more polar or more lipophilic analogs, offering a distinct tool for SAR exploration.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP for 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. 2025. View Source
- [2] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP for 5-Methyl-1,3,4-thiadiazol-2-amine. 2025. View Source
- [3] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP for 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. 2025. View Source
